Angeloylgomisin Q
Overview
Description
Angeloylgomisin Q is a bioactive lignan compound extracted from the stems of Schisandra sphaerandra. It belongs to the dibenzocyclooctadiene lignan family and has shown potential for use in Alzheimer’s disease research .
Mechanism of Action
Target of Action
Angeloylgomisin Q is a new dibenzocyclooctadiene lignan extracted from the stems of Schisandra sphaerandra . It has been identified as a potential therapeutic agent for Alzheimer’s disease . .
Mode of Action
It is known that lignans from schisandra chinensis, which include this compound, can ameliorate cognitive impairment in animals with alzheimer’s disease . The treatment effects might involve the regulation of amyloid precursor protein metabolism, neurofibrillary tangles, neurotransmitter metabolism, inflammatory response, and antioxidant system .
Biochemical Pathways
It is suggested that lignans from schisandra chinensis, including this compound, may impact the metabolism of amyloid precursor protein, neurofibrillary tangles, neurotransmitter metabolism, inflammatory response, and antioxidant system .
Pharmacokinetics
A study has established a pharmacokinetics and pharmacodynamics model of schisandra lignans, which include this compound, against hippocampal neurotransmitters in ad rats .
Result of Action
It is suggested that the treatment effects of lignans from schisandra chinensis, including this compound, on cognitive impairment might involve the regulation of amyloid precursor protein metabolism, neurofibrillary tangles, neurotransmitter metabolism, inflammatory response, and antioxidant system .
Action Environment
It is known that the amounts of this compound in schisandra chinensis cultures were influenced by different cultivation systems, experiment times, and plant growth regulators .
Biochemical Analysis
Cellular Effects
Preliminary research suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Angeloylgomisin Q can be isolated from the stems of Schisandra sphaerandra using various chromatographic techniques such as silica gel, preparative high-performance liquid chromatography (Prep-HPLC), and preparative thin-layer chromatography (Prep-TLC). The structures of the isolated compounds are elucidated using physical-chemical and spectroscopic methods .
Chemical Reactions Analysis
Angeloylgomisin Q undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Angeloylgomisin Q has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various chemical studies and for the synthesis of related compounds.
Medicine: This compound has shown potential anticancer properties, particularly in triggering apoptosis, arresting the cell cycle, inducing oxidative stress, modulating autophagy, and disrupting essential signaling pathways
Comparison with Similar Compounds
Angeloylgomisin Q is unique among dibenzocyclooctadiene lignans due to its specific molecular structure and bioactivity. Similar compounds include:
- Gomisin A
- Gomisin H
- Schisandrin
- Schisantherin A
- Schicantherin B
- Rubrildilactione
Properties
IUPAC Name |
[(8S,9S,10S)-9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O9/c1-11-15(2)28(30)38-27-18-14-20(33-6)24(35-8)26(37-10)22(18)21-17(12-16(3)29(27,4)31)13-19(32-5)23(34-7)25(21)36-9/h11,13-14,16,27,31H,12H2,1-10H3/b15-11-/t16-,27-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHABJANPSGWEFC-MRFZJNLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C(=C(C=C3CC(C1(C)O)C)OC)OC)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]([C@]1(C)O)C)OC)OC)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72561-28-5 | |
Record name | Angeloylgomisin Q | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072561285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ANGELOYLGOMISIN Q | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJE27L4CC0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Angeloylgomisin Q and where is it found?
A1: this compound is a dibenzocyclooctadiene lignan found in the fruits of the Schisandra chinensis plant, also known as magnolia berry. [, , ] While its full chemical name is quite complex, its molecular formula is C32H36O9. [, ]
Q2: How can this compound be identified and quantified?
A2: Gas Chromatography/Mass Spectrometry (GC/MS) has proven effective in identifying and quantifying this compound within a mixture of lignan compounds extracted from Schisandra chinensis. [, ] This technique provides both structural information (through characteristic fragmentation patterns) and quantitative data based on the compound's retention time and peak intensity.
Q3: How does the drying process of Schisandra chinensis fruits impact the content of this compound?
A4: Different drying methods significantly influence the quality and chemical composition of Schisandra chinensis fruits, including the concentration of this compound. [, ] Studies have shown that vacuum drying yielded the highest content of this compound, while oven drying resulted in lower levels as the drying temperature increased. [, ] This suggests that controlling drying temperatures is crucial for preserving the concentration of this compound.
Q4: Are there any known structural analogs of this compound with similar biological activity?
A5: Yes, this compound shares structural similarities with other lignans found in Schisandra chinensis, such as Angeloylgomisin H. [, , ] While their exact biological activities might differ, the presence of an angeloyl group in their structure suggests potential overlap in their pharmacological properties. Further research is needed to delineate the structure-activity relationships within this class of compounds.
Q5: Are there any ongoing challenges in the research and development of this compound?
A6: One of the main challenges lies in the isolation and purification of this compound from Schisandra chinensis fruits. [, ] Developing efficient and cost-effective extraction and purification methods is crucial for obtaining sufficient quantities for further research and potential applications. Additionally, more comprehensive studies are needed to elucidate its pharmacological mechanisms, safety profile, and potential for therapeutic use.
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